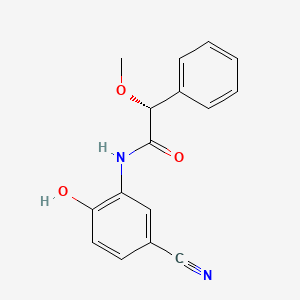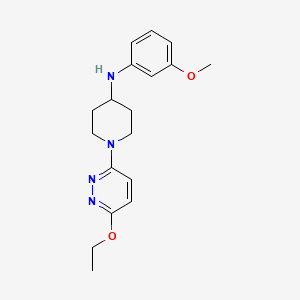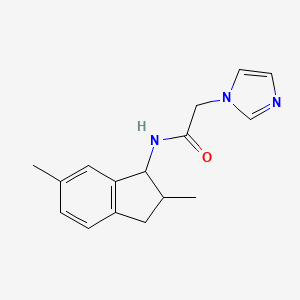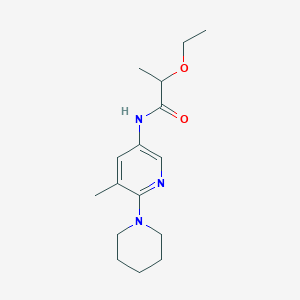
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP is a specific antagonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. Due to its unique properties, CPP has become an essential tool for studying the function of NMDA receptors and their role in various neurological disorders.
作用機序
CPP acts as a selective antagonist for the N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor by binding to the receptor's glycine site. The binding of CPP to the glycine site prevents the activation of the this compound receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition of this compound receptor activity has been shown to have a significant impact on synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The inhibition of this compound receptor activity by CPP has been shown to have various biochemical and physiological effects. In animal studies, the administration of CPP has been shown to impair spatial learning and memory. Additionally, CPP has been shown to have neuroprotective effects in animal models of ischemic brain injury and traumatic brain injury.
実験室実験の利点と制限
The use of CPP in laboratory experiments has several advantages. Firstly, CPP is highly selective for the N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor, which allows for the precise manipulation of this compound receptor activity. Secondly, CPP has a long half-life, which allows for sustained inhibition of this compound receptor activity. However, the use of CPP in laboratory experiments has some limitations. CPP has poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the inhibition of this compound receptor activity by CPP can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
The use of CPP in scientific research has opened up several avenues for future research. One potential direction is the development of more potent and selective N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor antagonists that can be used in clinical settings. Additionally, the use of CPP in animal models of neurological disorders can provide insights into the role of this compound receptors in disease pathology. Finally, the combination of CPP with other drugs that target different aspects of this compound receptor signaling could provide a more comprehensive approach to the treatment of neurological disorders.
Conclusion
This compound, or CPP, is a synthetic compound that has become an essential tool for studying the function of this compound receptors in neurological disorders. The use of CPP in laboratory experiments has provided valuable insights into the role of this compound receptors in synaptic plasticity and memory formation. Future research in this area could lead to the development of new treatments for neurological disorders.
合成法
CPP is synthesized through a multistep process that involves the reaction of cyclohexylmethylamine with 1-propylpyrazole-4-carboxylic acid to form the corresponding amide. This amide is then reacted with pyrrolidine-2-carboxylic acid to form the final product, CPP. The synthesis of CPP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CPP has been extensively used in scientific research to study the function of N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptors. The this compound receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. Dysregulation of this compound receptors has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-2-10-22-14-16(13-21-22)19(25)23-11-6-9-17(23)18(24)20-12-15-7-4-3-5-8-15/h13-15,17H,2-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSAPXFNVSMGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)N2CCCC2C(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)




![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)

![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)